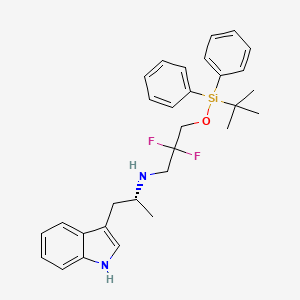
(R)-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine is a complex organic compound that features an indole moiety, a difluoropropanamine group, and a tert-butyldiphenylsilyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine typically involves multiple steps, including the formation of the indole moiety, the introduction of the difluoropropanamine group, and the protection of hydroxyl groups with tert-butyldiphenylsilyl ether. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.
Reduction: The difluoropropanamine group can be reduced to form different amine derivatives.
Substitution: The tert-butyldiphenylsilyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trimethylsilyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various indole derivatives, while reduction of the difluoropropanamine group can produce different amine compounds.
Aplicaciones Científicas De Investigación
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the difluoropropanamine group can modulate biological activity through its interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine: Unique due to its combination of indole, difluoropropanamine, and tert-butyldiphenylsilyl ether groups.
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-hydroxy-2,2-difluoropropan-1-amine: Lacks the tert-butyldiphenylsilyl ether group, resulting in different chemical properties.
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((trimethylsilyl)oxy)-2,2-difluoropropan-1-amine: Contains a trimethylsilyl ether group instead of tert-butyldiphenylsilyl ether, leading to different reactivity and stability.
Uniqueness
The uniqueness of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C30H36F2N2OSi |
|---|---|
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]propan-1-amine |
InChI |
InChI=1S/C30H36F2N2OSi/c1-23(19-24-20-33-28-18-12-11-17-27(24)28)34-21-30(31,32)22-35-36(29(2,3)4,25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-18,20,23,33-34H,19,21-22H2,1-4H3/t23-/m1/s1 |
Clave InChI |
RIRYABDHMMAVEG-HSZRJFAPSA-N |
SMILES isomérico |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F |
SMILES canónico |
CC(CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


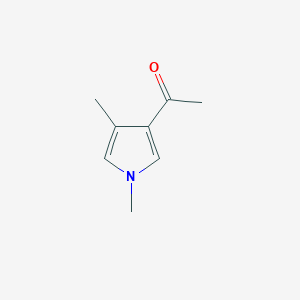
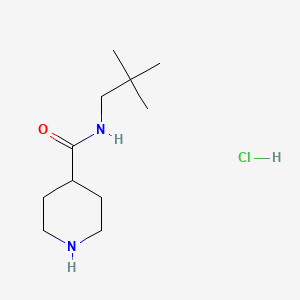
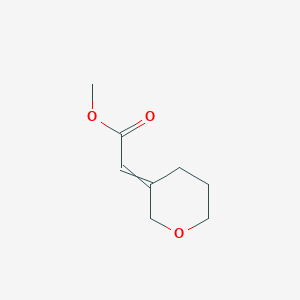
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
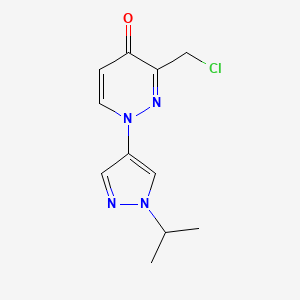
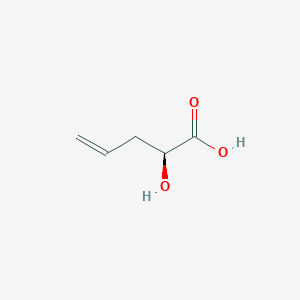
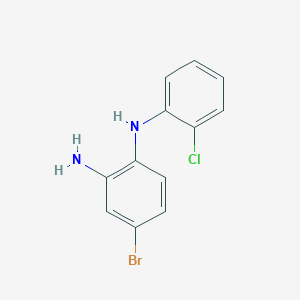
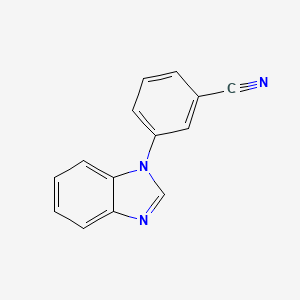
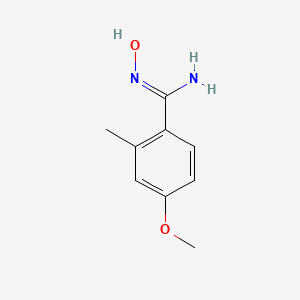
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
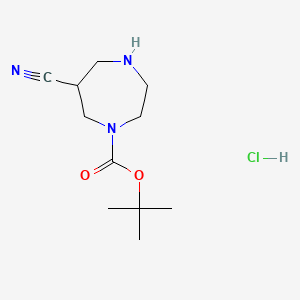
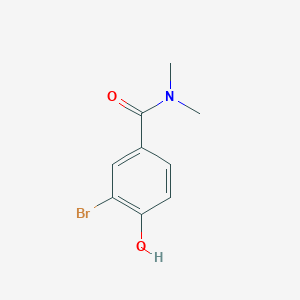
![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)
